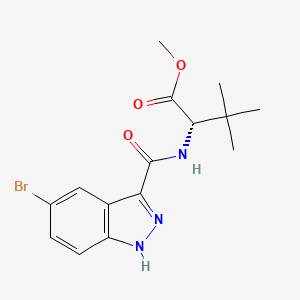

MDMB-5Br-INACA

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18BrN3O3 |

|---|---|

Molecular Weight |

368.23 g/mol |

IUPAC Name |

methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate |

InChI |

InChI=1S/C15H18BrN3O3/c1-15(2,3)12(14(21)22-4)17-13(20)11-9-7-8(16)5-6-10(9)18-19-11/h5-7,12H,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

InChI Key |

QGEVEXPJOKFMAN-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

What is MDMB-5Br-INACA and its chemical class?

An In-Depth Technical Guide to MDMB-5Br-INACA

Introduction

This compound is a synthetic cannabinoid of the indazole-3-carboxamide class.[1][2] It has emerged in the recreational drug market and is notable for its role as a precursor in the synthesis of other, more potent synthetic cannabinoids.[2][3][4] This substance is often sold in "chemistry kits" for the end-user to complete the synthesis, a tactic used to circumvent existing drug control laws.[2][3] While it lacks the "tail" group typical of highly potent cannabinoid receptor agonists, this compound itself exhibits activity at cannabinoid receptors.[2][5] This guide provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological profile, and the analytical methods for its detection.

Chemical and Physical Properties

This compound is characterized by a 5-bromo-1H-indazole-3-carboxylic acid core linked to a methyl L-tert-leucinate head group.[5] Its key chemical and physical data are summarized below.

| Property | Value |

| IUPAC Name | methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate[5] |

| Synonyms | 5Br-MDMB-INACA, MDMB-5-bromo-INACA[1] |

| Molecular Formula | C₁₅H₁₈BrN₃O₃[5] |

| Molecular Weight | 368.23 g/mol [5] |

| Appearance | Solid substance[3][6] |

| Solubility | DMF: 14 mg/mL, DMSO: 14 mg/mL, Ethanol: 14 mg/mL, PBS (pH 7.2): 0.20 mg/mL[3][4] |

Role as a Synthetic Precursor

A defining characteristic of this compound is its function as a precursor for more potent synthetic cannabinoid receptor agonists (SCRAs). The final step in this synthesis is the N-alkylation of the indazole ring, which adds the crucial "tail" that confers high cannabinoid receptor activity.[5]

General Synthesis from Precursor

The conversion of this compound to a "tailed" analogue is a standard N-alkylation reaction:

-

Deprotonation: A base is used to deprotonate the nitrogen at the 1-position of the indazole ring, creating a nucleophilic anion.

-

Nucleophilic Substitution: This anion then attacks an alkyl halide (e.g., 1-bromobutane), resulting in the formation of an N-C bond and the attachment of the alkyl tail.[5]

A practical example is the synthesis of MDMB-5'Br-BUTINACA from the this compound precursor by adding a butyl group.[5][7]

Pharmacology

This compound is an agonist at both CB1 and CB2 cannabinoid receptors.[5] However, it displays a marked selectivity for the CB2 receptor.[5]

Receptor Activity

The pharmacological activity of the (S)-enantiomer of this compound has been characterized in vitro.[5]

| Parameter | CB1 Receptor | CB2 Receptor |

| Potency (EC₅₀) | 2203 nM[5] | 22.5 nM[5] |

| Efficacy | 360% (relative to CP55,940)[5] | 124% (relative to CP55,940)[5] |

| Receptor Selectivity | - | ~98-fold more potent at CB2[5] |

Despite its high efficacy at the CB1 receptor, its potency is considered relatively low compared to its "tailed" analogues.[5]

Signaling Pathways

As a cannabinoid receptor agonist, this compound is expected to activate downstream signaling cascades typical of these G protein-coupled receptors. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Metabolism

The metabolic pathways of this compound are similar to other indazole-3-carboxamide synthetic cannabinoids. In vitro studies using human hepatocytes have identified several biotransformations.[8] The primary metabolic routes include:

-

Hydroxylation

-

Dihydrodiol formation

-

Amide hydrolysis [5]

These metabolic processes are crucial for the detoxification and elimination of the compound from the body.

Analytical Methodologies

The detection and characterization of this compound in seized materials rely on sophisticated analytical techniques.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) [1]

-

Instrument: Agilent 5975 Series GC/MSD System

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)

-

Carrier Gas: Helium (1.46 mL/min)

-

Injection Port Temperature: 265 °C

-

Injection Type: Splitless

-

Mass Scan Range: 40-550 m/z

-

Retention Time: 7.82 min

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [1]

-

Instrument: Sciex TripleTOF 5600+

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)

-

Mobile Phase A: 10 mM Ammonium formate, pH 3.0

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50)

-

Gradient: Initial 95% A, ramp to 5% A over 13 min, return to 95% A at 15.5 min

-

Injection Volume: 10 µL

-

TOF MS Scan Range: 100-510 Da

-

Retention Time: 9.01 min

References

- 1. cfsre.org [cfsre.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Review | Open Source Chemistry [bbgate.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. This compound Review | Open Source Chemistry [bbgate.com]

- 7. caymanchem.com [caymanchem.com]

- 8. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on MDMB-5Br-INACA Receptor Binding and Functional Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid MDMB-5Br-INACA, focusing on its receptor binding affinity and functional activity at cannabinoid receptors CB1 and CB2. This compound is an indazole-3-carboxamide derivative notable for its absence of the N-alkyl "tail" characteristic of many highly potent synthetic cannabinoid receptor agonists (SCRAs).[1][2] While it has been identified as a precursor in the synthesis of other potent cannabinoids, studies have shown that this compound itself retains biological activity.[2][3][4][5] This document collates the available quantitative data, outlines the experimental methodologies used for its characterization, and visualizes key pathways and workflows.

Quantitative Receptor Activity Data

The pharmacological activity of this compound, particularly the more active (S)-enantiomer, has been characterized primarily through in vitro functional assays.[1] The compound demonstrates agonist activity at both CB1 and CB2 receptors, with a significant preference for the CB2 receptor.[1] Data from β-arrestin 2 recruitment assays reveal an approximate 98-fold higher potency at the CB2 receptor compared to the CB1 receptor.[1]

It is important to note that while one study reported a high efficacy (360%) at the CB1 receptor, it was coupled with low potency (EC50 in the micromolar range).[1] Another report indicates a much lower efficacy (3.4%) for the same receptor, suggesting that its activity profile can vary based on assay conditions.[1] Generally, it is considered to be a relatively low-potency CB1 agonist.[1][2]

Below is a summary of the available quantitative data for the (S)-enantiomer of this compound.

| Compound | Target Receptor | Assay Type | Potency (EC50) | Efficacy (vs. CP55,940) | Reference |

| (S)-MDMB-5Br-INACA | CB1 | β-arrestin 2 Recruitment | 2203 nM | 360% | [1] |

| (S)-MDMB-5Br-INACA | CB1 | β-arrestin 2 Recruitment | 464 ± 190 nM | 3.4% | [1] |

| (S)-MDMB-5Br-INACA | CB2 | β-arrestin 2 Recruitment | 22.5 nM | 124% | [1] |

Experimental Protocols

The characterization of this compound involves both pharmacological assays to determine biological activity and analytical techniques for identification and quantification.

Functional assays are used to determine the potency (EC50) and efficacy (Emax) of a compound at a specific receptor. The primary methods cited in the literature for this compound are β-arrestin 2 recruitment and intracellular calcium release assays.[1][4]

Principle of β-Arrestin 2 Recruitment Assays: This is a common method to study G-protein coupled receptor (GPCR) activation. Upon agonist binding to the CB1 or CB2 receptor, the receptor becomes phosphorylated, which promotes the binding of β-arrestin 2. The assay typically uses engineered cells that express the cannabinoid receptor and a β-arrestin fusion protein linked to a reporter system (e.g., a split luciferase or β-galactosidase). When the agonist activates the receptor, β-arrestin is recruited, bringing the reporter components together and generating a measurable signal (e.g., luminescence or color change). The intensity of the signal correlates with the degree of receptor activation.

General Protocol Outline:

-

Cell Culture: Utilize a stable cell line (e.g., HEK293) engineered to co-express the human cannabinoid receptor of interest (CB1 or CB2) and the β-arrestin assay components.

-

Compound Preparation: Prepare a dilution series of this compound in a suitable solvent, such as DMSO.

-

Cell Plating: Seed the cells into a multi-well assay plate and allow them to adhere.

-

Incubation: Treat the cells with the various concentrations of this compound and a reference agonist (like CP55,940).

-

Substrate Addition & Signal Detection: Add the necessary substrate for the reporter enzyme and measure the output signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the compound concentration. Fit the data to a dose-response curve to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the Emax (the maximum efficacy, often expressed relative to a standard agonist).

Forensic and research laboratories use chromatographic and mass spectrometric techniques to identify this compound in seized materials or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds.[6]

-

Example Protocol Parameters:

-

Instrument: Agilent 5975 Series GC/MSD System[6]

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)[6]

-

Carrier Gas: Helium[6]

-

Temperatures: Injection Port set to 265 °C[6]

-

Mass Scan Range: 40-550 m/z[6]

-

Result: A reference standard of this compound yielded a retention time of 7.82 minutes under these conditions.[1][6]

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): LC-QTOF-MS is used for its high sensitivity and mass accuracy, allowing for the confident identification of compounds.[6]

-

Example Protocol Parameters:

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[6]

-

Mobile Phase: Gradient elution using ammonium formate (10 mM, pH 3.0) and an organic solvent.[6]

-

QTOF Scan Range: 100-510 Da[6]

-

Result: A reference standard of this compound showed a retention time of 9.01 minutes under specific gradient conditions.[6]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological signaling pathway activated by this compound and a typical experimental workflow for its characterization.

Caption: Agonist activation of cannabinoid receptors initiates both G-protein and β-arrestin signaling pathways.

Caption: Generalized workflow for an in vitro functional assay to determine compound potency and efficacy.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Review | Open Source Chemistry [bbgate.com]

- 6. cfsre.org [cfsre.org]

In Vitro Metabolism of MDMB-5Br-INACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

MDMB-5Br-INACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. Understanding its metabolic fate is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, based on available scientific literature and data from structurally related analogues. The primary metabolic transformations involve Phase I reactions, predominantly ester hydrolysis and hydroxylation, mediated by hepatic enzymes. This document outlines detailed experimental protocols for studying its metabolism using human liver microsomes and hepatocytes, presents quantitative data in structured tables, and visualizes the metabolic pathways and experimental workflows using Graphviz diagrams.

Introduction

This compound belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Like other SCRAs, it is designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, SCRAs often exhibit higher potency and a more severe adverse effect profile. The in vitro metabolism of these compounds is a critical area of study to identify unique metabolites that can serve as biomarkers for consumption in biological samples.

The primary metabolic pathways for synthetic cannabinoids with a methyl ester group, such as this compound, are ester hydrolysis and oxidative transformations.[1] These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes and carboxylesterases in the liver. This guide will delve into the methodologies used to elucidate these pathways and characterize the resulting metabolites.

Metabolic Pathways

The in vitro metabolism of this compound predominantly follows two main Phase I metabolic pathways:

-

Ester Hydrolysis: The methyl ester moiety of this compound is hydrolyzed to form the corresponding carboxylic acid metabolite. This is a common and often major metabolic pathway for synthetic cannabinoids containing an ester linkage.[1]

-

Hydroxylation: Oxidative metabolism, primarily hydroxylation, can occur at various positions on the molecule, including the tert-butyl group.[2]

Further metabolism can involve combinations of these primary pathways, leading to the formation of multiple metabolites. To date, Phase II metabolism (e.g., glucuronidation) has been reported to be more common for tail-less analogs like this compound compared to their counterparts with a butyl tail.[3]

Below is a diagram illustrating the proposed primary metabolic pathways of this compound.

Proposed metabolic pathways of this compound.

Experimental Protocols

The following sections detail representative experimental protocols for the in vitro metabolism of this compound using human liver microsomes (HLM) and human hepatocytes. These protocols are based on established methodologies for similar synthetic cannabinoids.

Incubation with Human Liver Microsomes (HLM)

This protocol is designed to identify Phase I metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration, e.g., 0.5 mg/mL), and the this compound stock solution (final concentration, e.g., 10 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins (e.g., 14,000 rpm for 10 minutes).

-

Transfer the supernatant to a new tube for analysis by LC-QTOF-MS or other appropriate analytical instrumentation.

Incubation with Human Hepatocytes

This protocol allows for the identification of both Phase I and Phase II metabolites.

Materials:

-

This compound

-

Cryopreserved human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' E Medium supplemented with L-glutamine, penicillin/streptomycin, and fetal bovine serum)

-

Acetonitrile (ice-cold)

-

Incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Thaw and prepare the cryopreserved human hepatocytes according to the supplier's instructions.

-

Seed the hepatocytes in a suitable culture plate (e.g., 24-well plate) and allow them to attach.

-

Prepare a stock solution of this compound in a low concentration of an appropriate solvent to minimize cytotoxicity.

-

Treat the hepatocytes with this compound at a final concentration (e.g., 5 µM) in the incubation medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a desired time period (e.g., up to 3 hours).

-

At the end of the incubation, collect the medium and the cell lysate.

-

Quench the metabolic activity by adding ice-cold acetonitrile.

-

Centrifuge the samples to remove cellular debris.

-

Analyze the supernatant for metabolites using LC-QTOF-MS.

Analytical Methodology

The identification and characterization of this compound and its metabolites are typically performed using high-resolution mass spectrometry techniques.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

A representative LC-QTOF-MS method for the analysis of this compound and its metabolites is detailed below.

Table 1: Representative LC-QTOF-MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[4] |

| Mobile Phase A | 10 mM Ammonium formate (pH 3.0) in water[4] |

| Mobile Phase B | Acetonitrile |

| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; hold at 5% A, 95% B for 2.5 min; return to initial conditions at 15.5 min[4] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL[4] |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| TOF MS Scan Range | 100-510 Da[4] |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 175 V |

| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |

| Data Acquisition | Full scan and data-dependent MS/MS |

Data Presentation

Table 2: Hypothetical Relative Abundance of this compound Metabolites in Human Liver Microsomes (60 min incubation)

| Metabolite | Biotransformation | Relative Abundance (%) |

| M1 | Ester Hydrolysis | 45 |

| M2 | Monohydroxylation (tert-butyl) | 25 |

| M3 | Dihydroxylation | 10 |

| M4 | Ester Hydrolysis + Monohydroxylation | 15 |

| Parent | Unchanged this compound | 5 |

Table 3: Hypothetical Time-Course of this compound Metabolism in Human Hepatocytes

| Time (min) | Parent Remaining (%) | M1 (Ester Hydrolysis) (%) | M2 (Monohydroxylation) (%) |

| 0 | 100 | 0 | 0 |

| 15 | 75 | 15 | 10 |

| 30 | 50 | 30 | 20 |

| 60 | 20 | 50 | 30 |

| 180 | <5 | 65 | 30 |

Visualization of Experimental Workflow

The following diagrams, created using the DOT language, visualize the key experimental workflows described in this guide.

Experimental workflow for in vitro metabolism studies.

Workflow for CYP450 reaction phenotyping.

Conclusion

The in vitro metabolism of this compound is characterized by primary metabolic pathways of ester hydrolysis and hydroxylation, leading to the formation of several Phase I metabolites. This technical guide provides a framework for the experimental investigation of its metabolism using human liver microsomes and hepatocytes, along with analytical methodologies for metabolite identification. The provided protocols, data tables, and workflow diagrams serve as a valuable resource for researchers in the fields of forensic science, toxicology, and drug development. Further research is warranted to obtain specific quantitative data for this compound and to fully elucidate the specific cytochrome P450 isozymes involved in its metabolism.

Disclaimer: The quantitative data presented in this document is hypothetical and based on the metabolism of structurally similar compounds. Specific experimental data for this compound was not available in the cited literature at the time of this report.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]

- 4. This compound | Benchchem [benchchem.com]

The Emergence of MDMB-5Br-INACA: A Precursor to a New Wave of Synthetic Cannabinoids

A Technical Guide for Researchers and Drug Development Professionals

October 31, 2025

Introduction

The landscape of new psychoactive substances (NPS) is in a constant state of flux, with novel compounds rapidly emerging to circumvent existing legal frameworks. Within the diverse class of synthetic cannabinoid receptor agonists (SCRAs), a notable trend has been the appearance of so-called "precursor" or "tail-less" molecules. One such compound that has gained prominence is MDMB-5Br-INACA, an indazole-3-carboxamide derivative. This technical guide provides an in-depth analysis of this compound's role as a precursor, detailing the synthesis of novel SCRAs, their pharmacological properties, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals working to understand and address the challenges posed by this evolving class of compounds.

This compound itself is characterized as a synthetic cannabinoid, though it is primarily utilized as a precursor in the synthesis of more potent SCRA.[1][2] It has been identified in seized materials and is often sold online in "chemistry kits" alongside the reagents required for its conversion into psychoactive end-products.[3][4] This strategy allows distributors to operate in a legal gray area, as the precursor itself may not be explicitly scheduled.[3] While this compound has been reported to have some psychoactive effects, it is considered to be of relatively low potency as a CB1 agonist compared to its "tailed" counterparts.[3]

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and use in synthetic procedures.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate | [5] |

| Molecular Formula | C15H18BrN3O3 | [5] |

| Molar Mass | 368.231 g/mol | [1][3] |

| Appearance | Solid substance | [1] |

| Solubility | DMF: 14 mg/mL; DMSO: 14 mg/mL; Ethanol: 14 mg/mL; PBS (pH 7.2): 0.20 mg/mL | [1][2] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Synthesis of Novel Synthetic Cannabinoids from this compound

The primary utility of this compound in the illicit drug market is its role as a direct precursor to potent synthetic cannabinoids. The conversion is a straightforward chemical transformation known as N-alkylation, which adds a "tail" to the indazole core, a structural feature crucial for high-affinity binding to cannabinoid receptors.

General Synthetic Workflow

The synthesis of potent SCRAs from this compound can be conceptualized in two main stages: the initial formation of the this compound core and its subsequent N-alkylation.

Experimental Protocol: N-Alkylation of this compound (General Procedure)

The following is a generalized protocol for the N-alkylation of this compound to produce a "tailed" synthetic cannabinoid. Specific reaction conditions may vary depending on the desired alkyl tail.

Materials:

-

This compound

-

Alkyl halide (e.g., 1-bromobutane, 1-bromopentane, 5-bromo-1-pentene)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Quenching solution (e.g., water, saturated ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Purification apparatus (e.g., column chromatography setup with silica gel)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

-

Deprotonation: Add the base portion-wise to the stirred solution at a controlled temperature (often 0°C to room temperature). The base deprotonates the indazole nitrogen, forming a nucleophilic anion.

-

Alkylation: Slowly add the alkyl halide to the reaction mixture. The reaction is then typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight, until analytical monitoring (e.g., thin-layer chromatography or LC-MS) indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of the quenching solution. The aqueous layer is then extracted multiple times with the extraction solvent. The combined organic layers are washed with brine, dried over the drying agent, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated synthetic cannabinoid.

Pharmacological Characterization

The addition of the alkyl "tail" to this compound dramatically increases its affinity and efficacy at the cannabinoid receptors, CB1 and CB2. Understanding the pharmacological profile of these novel synthetic cannabinoids is crucial for assessing their potential psychoactivity and toxicity.

Cannabinoid Receptor Signaling Pathways

CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, trigger a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, these receptors can also modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. Furthermore, agonist binding can lead to the recruitment of β-arrestins, which play a role in receptor desensitization and can also initiate their own signaling pathways.

Pharmacological Data of this compound and its Derivatives

The following table summarizes the available in vitro pharmacological data for this compound and some of its notable "tailed" derivatives. This data highlights the significant increase in potency at the CB1 receptor after N-alkylation.

| Compound | CB1 Receptor | CB2 Receptor | Reference(s) |

| EC50 (nM) | Emax (%) | Ki (nM) | |

| (S)-MDMB-5Br-INACA | 2203 | 360 (vs CP55,940) | - |

| MDMB-4en-PINACA | 1.88 - 2.47 | 221 - 299 (vs JWH-018) | 0.28 - 3.26 |

| 4F-MDMB-BINACA | 7.39 | - | - |

| ADB-BUTINACA | 6.36 | - | 0.29 |

EC50: Half-maximal effective concentration; Emax: Maximum effect; Ki: Inhibitory constant.

Experimental Protocols for Pharmacological Assays

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the cannabinoid receptor upon agonist binding, a key step in receptor desensitization and a signaling pathway in its own right.

Materials:

-

PathHunter® CHO-K1 cells stably co-expressing the ProLink™ (PK)-tagged human CB1 or CB2 receptor and the Enzyme Acceptor (EA)-tagged β-arrestin 2

-

Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% penicillin/streptomycin, and selection antibiotics)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds and reference agonist (e.g., CP55,940)

-

PathHunter® Detection Reagents

Procedure:

-

Cell Culture and Plating: Culture the PathHunter® cells according to the manufacturer's instructions. On the day of the assay, harvest the cells and plate them in a 384-well white, clear-bottom assay plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

-

Agonist Treatment: Remove the cell culture medium from the assay plate and add the diluted compounds to the wells. Incubate the plate for 90 minutes at 37°C.

-

Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol. Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs. While CB1 and CB2 receptors primarily couple to Gi/o, they can also influence intracellular calcium levels through various mechanisms.

Materials:

-

Cells expressing the cannabinoid receptor of interest (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Test compounds and reference agonist

-

Fluorescence plate reader or microscope capable of kinetic reading

Procedure:

-

Cell Plating: Seed the cells onto black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C in the dark.

-

Cell Washing: Gently wash the cells with the assay buffer to remove any excess dye.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

-

Compound Addition: Add the test compounds or reference agonist to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot ΔF against the logarithm of the agonist concentration to determine EC50 values.

Conclusion

This compound represents a significant development in the ever-evolving landscape of synthetic cannabinoids. Its role as a readily convertible precursor highlights the adaptability of illicit drug manufacturers in circumventing legislative controls. A thorough understanding of its chemistry, the pharmacology of its derivatives, and the analytical methods for their detection is paramount for the scientific and forensic communities. The detailed protocols and data presented in this technical guide are intended to support the ongoing research efforts to characterize these novel psychoactive substances and mitigate the potential public health risks they pose. Continued vigilance and proactive research are essential to stay ahead of the curve in the dynamic field of new psychoactive substances.

References

- 1. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

The Emergence of MDMB-5Br-INACA: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Novel Psychoactive Substance Precursor

Introduction

A new psychoactive substance (NPS), MDMB-5Br-INACA, has emerged on the global illicit drug market, presenting a unique challenge to forensic and clinical laboratories.[1][2] Classified as a synthetic cannabinoid, it is an indazole-3-carboxamide derivative that has been identified in seized materials across various regions, including Scottish prisons, Belgian customs, and in forensic casework in the United States.[1][2] Notably, this compound has been found misrepresented as other illicit drugs, such as MDMA, highlighting the potential for unintended consumption and adverse health effects.[1][3] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its chemical properties, synthesis, pharmacology, metabolism, and analytical detection.

Chemical Properties and Structure

This compound is characterized by its 5-bromo-1H-indazole-3-carbonyl core linked to a methyl (2S)-2-amino-3,3-dimethylbutanoate (L-tert-leucinate) moiety.[1] A key structural feature is the absence of an N-alkyl "tail" group, which is characteristic of many highly potent synthetic cannabinoid receptor agonists (SCRAs).[1] This has led to its primary role on the illicit market as a precursor for the synthesis of more potent "tailed" analogues.[1][3][4]

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate | [1] |

| Molecular Formula | C15H18BrN3O3 | [1][5] |

| Molecular Weight | 368.23 g/mol | [1][5] |

| Canonical SMILES | CC(C)(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br | [1] |

| InChI Key | QGEVEXPJOKFMAN-GFCCVEGCSA-N | [1] |

| Solubility | DMF: 14 mg/mL; DMSO: 14 mg/mL; Ethanol: 14 mg/mL; PBS (pH 7.2): 0.20 mg/mL | [6][7] |

| Storage | -20°C | [6][8] |

| Stability | ≥ 5 years | [6][8] |

Synthesis and Role as a Precursor

Forensic intelligence suggests that this compound is sold online, sometimes as part of a "chemistry kit," which includes the necessary reagents to complete the synthesis of a more potent SCRA.[1][3] The synthesis of indazole-3-carboxamide SCRAs generally involves the coupling of the core intermediate, in this case, 5-bromo-1H-indazole-3-carboxylic acid, with the appropriate amine head group, methyl L-tert-leucinate.[1] The final step, often performed by the end-user, is the addition of an alkyl "tail" to the indazole ring, a reaction that completes the synthesis of a highly active cannabinoid.[3][4]

Pharmacology

Despite lacking the traditional alkyl tail, the (S)-enantiomer of this compound has demonstrated activity at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][9] However, its potency and efficacy vary significantly between the two receptors.

| Receptor | Parameter | Value | Reference |

| CB1 | EC50 | 2203 nM | [1] |

| Efficacy (vs. CP55,940) | 360% | [1] | |

| CB2 | EC50 | 22.5 nM | [1] |

| Efficacy (vs. CP55,940) | 124% | [1] |

These in vitro findings indicate that (S)-MDMB-5Br-INACA is a potent agonist at the CB2 receptor, being approximately 98-fold more potent than at the CB1 receptor.[1] While it exhibits high efficacy at the CB1 receptor, its potency is considered relatively low.[1][3] Compared to its "tailed" counterparts, such as (S)-MDMB-5'Br-BUTINACA, this compound shows decreased potency but increased efficacy at the CB2 receptor.[1][9] The psychoactive effects reported in some cases, despite the low CB1 potency, may be attributable to activity beyond the cannabinoid receptors.[3]

Metabolism

In vitro metabolism studies of this compound and structurally related brominated SCRAs have been conducted using human hepatocytes.[1][2] The primary metabolic pathways identified include ester hydrolysis, with additional metabolites also being formed.[2][10] Glucuronidation has been observed to be more common for tail-less analogs like this compound compared to their tailed counterparts.[2] Importantly, the bromine atom on the indazole core appears to remain intact during metabolism, which can be a useful marker for distinguishing these compounds from their non-brominated analogs in toxicological samples.[2]

Analytical Detection and Experimental Protocols

The identification of this compound in seized materials and biological samples relies on sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilution in methanol.[11]

-

Instrumentation: Agilent 5975 Series GC/MSD System or similar.[11]

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.[11]

-

Carrier Gas: Helium.[11]

-

Oven Program: Initial temperature of 50°C, ramped at 30°C/min to 340°C.[11]

-

Injection: Splitless injection of 1 µL.[11]

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV, with a mass scan range of 40-550 m/z.[11]

-

Retention Time: Approximately 7.82 minutes under the specified conditions.[1][11]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Sample Preparation: Dilution in methanol followed by a 1:100 dilution in the mobile phase.[11]

-

Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or similar.[11]

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[11]

-

Mobile Phase: A gradient of ammonium formate (10 mM, pH 3.0) and a methanol/acetonitrile (50:50) mixture.[11]

-

Flow Rate: 0.4 mL/min.[11]

-

Injection Volume: 10 µL.[11]

-

QTOF Parameters: TOF MS scan range of 100-510 Da with SWATH® acquisition.[11]

-

Retention Time: Approximately 9.01 minutes under the specified conditions.[1][11]

In Vitro Pharmacological Assays

The pharmacological activity of this compound has been primarily characterized using in vitro assays, such as β-arrestin 2 recruitment and intracellular calcium release assays, to quantify its interaction with cannabinoid receptors.[1][9] These assays are crucial for determining the potency (EC50) and efficacy of the compound at specific receptors.

Conclusion

This compound represents a significant development in the ever-evolving landscape of new psychoactive substances. Its primary role as a precursor for more potent synthetic cannabinoids highlights a shift in the illicit drug market towards "do-it-yourself" synthesis to circumvent legislation.[1][3] While exhibiting some intrinsic pharmacological activity, particularly at the CB2 receptor, its lower potency at the CB1 receptor compared to its "tailed" analogs is a key characteristic.[1] The analytical methods detailed in this guide are essential for the accurate identification of this compound in forensic and clinical settings. Continued research into the metabolism, pharmacology, and toxicology of this and related compounds is critical for public health and safety. Researchers and drug development professionals must remain vigilant to the emergence of such novel precursors and their synthetic end-products.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. MDMB-5'Br-BUTINACA - Wikipedia [en.wikipedia.org]

- 5. GSRS [precision.fda.gov]

- 6. This compound Review | Open Source Chemistry [bbgate.com]

- 7. glpbio.com [glpbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]

- 11. cfsre.org [cfsre.org]

MDMB-5Br-INACA: A Technical Guide for Researchers

For research, forensic, and drug development professionals.

This technical guide provides a comprehensive overview of MDMB-5Br-INACA, a synthetic compound that has gained attention primarily as a precursor in the synthesis of potent synthetic cannabinoid receptor agonists. While exhibiting some intrinsic activity, its main role in illicit drug markets is as a key intermediate for producing more active substances. This document details its chemical identity, pharmacological profile, and analytical characterization.

Chemical Identity

This compound is an indazole-3-carboxamide derivative. Its formal chemical nomenclature and structure are foundational to its classification and analysis.

-

IUPAC Name: methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate[1][2][3][4][5]

Chemical Structure:

Caption: 2D chemical structure of this compound.

Role as a Synthetic Precursor

A critical aspect of this compound is its function as a precursor for creating more potent synthetic cannabinoids.[3][5][7] The core molecule lacks the N-alkyl chain (or "tail") that is characteristic of high-affinity cannabinoid receptor agonists. Illicit manufacturers often perform a final N-alkylation step to convert this compound into compounds like MDMB-5'Br-BUTINACA.[1][8] This two-step synthesis approach may be employed to circumvent legal restrictions on fully formed synthetic cannabinoids.[3]

Caption: Conversion of this compound to a potent agonist.

Pharmacological Profile

This compound demonstrates activity as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] However, its potency is significantly lower than its N-alkylated counterparts, particularly at the CB1 receptor which is primarily responsible for the psychoactive effects of cannabinoids.[1][3]

In Vitro Cannabinoid Receptor Activity

The following table summarizes the in vitro activity of the (S)-enantiomer of this compound from β-arrestin 2 recruitment assays.[1]

| Receptor | Parameter | Value | Reference Compound |

| CB1 | EC₅₀ | 2203 nM | CP55,940 |

| Efficacy | 360% | CP55,940 | |

| CB2 | EC₅₀ | 22.5 nM | CP55,940 |

| Efficacy | 124% | CP55,940 |

Data sourced from in vitro β-arrestin 2 recruitment assays.[1]

The data indicates a 98-fold greater potency at the CB2 receptor compared to the CB1 receptor.[1]

Cannabinoid Receptor Signaling

Activation of cannabinoid receptors by an agonist like this compound initiates a cascade of intracellular events. The diagram below illustrates the canonical G-protein-dependent signaling pathway and the β-arrestin pathway, which is relevant to the pharmacological data presented.

Caption: Simplified cannabinoid receptor signaling pathways.

Analytical Methodologies

The identification and characterization of this compound in seized materials or for research purposes rely on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are commonly employed.[1][2]

Experimental Protocols

Below are summaries of analytical conditions reported for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) [2]

-

Instrument: Agilent 5975 Series GC/MSD System

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)

-

Carrier Gas: Helium (1.46 mL/min)

-

Injection Port Temperature: 265 °C

-

Injection Type: Splitless

-

Mass Scan Range: 40-550 m/z

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [2]

-

Instrument: Sciex TripleTOF® 5600+ system[1]

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)

-

Mobile Phase:

-

A: Ammonium formate (10 mM, pH 3.0)

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min; Return to initial at 15.5 min

-

Injection Volume: 10 µL

-

TOF MS Scan Range: 100-510 Da

References

- 1. This compound | Benchchem [benchchem.com]

- 2. cfsre.org [cfsre.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H18BrN3O3 | CID 165362085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Review | Open Source Chemistry [bbgate.com]

- 6. GSRS [precision.fda.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. MDMB-5'Br-BUTINACA - Wikipedia [en.wikipedia.org]

Physicochemical Properties of MDMB-5Br-INACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-5Br-INACA is a synthetic cannabinoid that has been identified in the illicit drug market.[1][2][3] Structurally, it is an indazole-3-carboxamide derivative that is notable for lacking the N-alkyl "tail" common to many potent synthetic cannabinoid receptor agonists.[4] Despite this structural difference, it has been reported to exhibit psychoactive effects.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound in its solid form, based on available scientific literature.

Core Physicochemical Properties

This compound is typically encountered as a solid substance.[2] While specific details regarding its crystalline structure and potential for polymorphism have not been extensively reported in the available literature, some key physicochemical parameters have been characterized.

| Property | Value | Source |

| Molecular Formula | C15H18BrN3O3 | [2] |

| Molar Mass | 368.231 g/mol | [2] |

| Appearance | Solid substance | [2] |

| Melting Point | Undetermined | |

| Polymorphism | Not reported in available literature | |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 5 years at -20°C | [2][5] |

Solubility

The solubility of this compound has been determined in several common laboratory solvents. This information is critical for the preparation of solutions for analytical and in vitro studies.

| Solvent | Solubility | Source |

| DMF | 14 mg/mL | [2][5][6] |

| DMSO | 14 mg/mL | [2][5][6] |

| Ethanol | 14 mg/mL | [2][5][6] |

| PBS (pH 7.2) | 0.20 mg/mL | [2][5][6] |

Experimental Protocols

The characterization of this compound has been primarily achieved through standard analytical techniques employed in forensic and chemical laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification of synthetic cannabinoids.[4] A published method for the analysis of this compound specifies the following parameters:

-

Instrument: Agilent 5975 Series GC/MSD System[3]

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)[3]

-

Carrier Gas: Helium[3]

-

Injection Port Temperature: 265 °C[3]

-

Mass Scan Range: 40-550 m/z[3]

-

Retention Time: 7.82 min[3]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass data, aiding in the unambiguous identification of novel psychoactive substances. The following parameters have been reported for this compound analysis:

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[3]

-

Mobile Phase A: Ammonium formate (10 mM, pH 3.0)[3]

-

Injection Volume: 10 µL[3]

-

TOF MS Scan Range: 100-510 Da[3]

-

Retention Time: 9.01 min[3]

Cannabinoid Receptor Signaling

This compound acts as an agonist at both the CB1 and CB2 cannabinoid receptors, though with differing potencies.[4] In vitro studies, such as β-arrestin 2 recruitment assays, have been used to characterize its activity.[4] The (S)-enantiomer is typically the more pharmacologically active form.[4]

Caption: Simplified signaling pathway of this compound at cannabinoid receptors.

Experimental Workflow for Identification

The typical workflow for the identification and characterization of a novel synthetic cannabinoid like this compound from a seized sample involves a series of analytical steps.

Caption: General experimental workflow for the identification of this compound.

References

An In-Depth Technical Guide to the CB1 and CB2 Receptor Activity of MDMB-5Br-INACA

Executive Summary: This technical guide provides a comprehensive overview of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) activity of the synthetic cannabinoid receptor agonist (SCRA), MDMB-5Br-INACA. As a member of the emerging class of brominated indazole carboxamide SCRAs, understanding its pharmacological profile is critical for researchers, scientists, and drug development professionals. This document details the intracellular signaling pathways of CB1 and CB2 receptors, presents available quantitative data on the potency and efficacy of this compound and its structural analogs, and outlines the experimental protocols used for their characterization. A key finding is that while this compound, a "tail-less" analog, retains activity at cannabinoid receptors, its potency is significantly lower than its "tailed" counterparts.[1][2][3] This guide adheres to stringent data presentation and visualization requirements to facilitate clear and rapid comprehension.

Introduction to Cannabinoid Receptors and Synthetic Agonists

The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a crucial neuromodulatory system involved in a vast array of physiological processes. CB1 receptors are among the most abundant G-protein coupled receptors (GPCRs) in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are predominantly expressed in the immune system, playing a role in inflammatory processes.[4]

Synthetic cannabinoid receptor agonists (SCRAs) are a structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). However, many SCRAs exhibit significantly higher potency and efficacy at the CB1 receptor compared to Δ⁹-THC, which is a partial agonist.[5] This can lead to severe and unpredictable adverse effects. The emergence of novel SCRAs with structural modifications, such as halogenation, represents a continuous challenge for public health and forensic science. This compound is a representative of a new generation of SCRAs, characterized by a bromine substitution on the indazole core and the absence of a traditional alkyl "tail".[1][2][3]

CB1 and CB2 Receptor Signaling Pathways

Both CB1 and CB2 receptors are Class A GPCRs that primarily couple to inhibitory G-proteins of the Gi/o family.[4] Agonist binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

2.1. G-Protein Dependent Signaling

Upon agonist binding, the receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit of the heterotrimeric G-protein. This causes the dissociation of the Gαi-GTP subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in reduced neurotransmitter release and neuronal hyperpolarization.

-

Activation of MAPK Pathway: Both Gαi and Gβγ subunits can contribute to the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2), which are involved in regulating gene expression and cell proliferation and survival.

2.2. G-Protein Independent Signaling (β-Arrestin Pathway)

Following prolonged agonist stimulation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling, including the activation of the MAPK pathway, independent of G-protein activation. This phenomenon is often referred to as biased signaling, where a ligand may preferentially activate one pathway over another.

Caption: Generalized CB1/CB2 receptor signaling pathways.

Quantitative Receptor Activity Data

Recent in vitro studies have begun to characterize the pharmacological profile of this compound and its analogs. The data presented below were generated using a β-arrestin 2 (βarr2) recruitment assay, which measures a G-protein-independent signaling event, and serves as a robust method for determining agonist potency and efficacy.

| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %)¹ |

| (S)-MDMB-5'Br-INACA | CB1 | 1100 | 123% |

| CB2 | >10000 | 124% | |

| (S)-ADB-5'Br-INACA | CB1 | 1480 | 114% |

| CB2 | 1020 | 129% | |

| (S)-MDMB-5'Br-BUTINACA² | CB1 | 10.4 | 148% |

| CB2 | 1.88 | 134% | |

| (S)-ADB-5'Br-BUTINACA² | CB1 | 82.1 | 132% |

| CB2 | 12.3 | 129% | |

| JWH-018 (Reference) | CB1 | 3.3 | 100% |

| CB2 | 1.2 | 100% |

¹ Efficacy (Eₘₐₓ) is expressed relative to the reference agonist JWH-018. ² Tailed analog for comparison. Data sourced from Deventer et al. (2023).[3]

Analysis of Quantitative Data: The data clearly demonstrates that (S)-MDMB-5'Br-INACA retains agonist activity at the CB1 receptor, exhibiting full efficacy.[3] However, its potency is substantially lower (EC₅₀ = 1100 nM) compared to its "tailed" analog, (S)-MDMB-5'Br-BUTINACA (EC₅₀ = 10.4 nM).[3] This suggests that the absence of the terminal tail group significantly reduces binding affinity or the ability to induce the conformational change required for receptor activation.[2][3] Interestingly, at the CB2 receptor, (S)-MDMB-5'Br-INACA shows very low potency, while its tailed counterpart is highly potent.[3] The removal of the bromine atom from the related analog (S)-ADB-INACA also resulted in reduced activity at the CB1 receptor, highlighting the complex structure-activity relationships of these halogenated compounds.[3]

Experimental Protocols

The characterization of novel SCRAs like this compound relies on a suite of in vitro pharmacological assays. These assays are essential for determining a compound's binding affinity, potency, and efficacy at the target receptors.

4.1. Radioligand Binding Assay (for Affinity - Kᵢ)

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor are isolated via homogenization and centrifugation.

-

Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes in the presence of various concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Caption: Workflow for a Radioligand Binding Assay.

4.2. β-Arrestin Recruitment Assay (for Potency - EC₅₀ & Efficacy - Eₘₐₓ)

This functional assay measures the ability of a ligand to promote the interaction between the target GPCR and β-arrestin 2. It is a common method for assessing agonist activity, particularly for Gi-coupled receptors.

Methodology:

-

Cell Line: A cell line (e.g., HEK-293) is engineered to co-express the human cannabinoid receptor (CB1 or CB2) and a β-arrestin 2 fusion protein linked to a reporter enzyme (e.g., luciferase fragment).

-

Cell Plating: Cells are seeded into microplates and incubated.

-

Compound Addition: The test compound is added to the wells in a range of concentrations.

-

Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: A substrate for the reporter enzyme is added. The recruitment of β-arrestin brings the enzyme components into proximity, generating a measurable signal (e.g., luminescence).

-

Data Analysis: The signal intensity is plotted against the compound concentration to generate a dose-response curve. The EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values are calculated from this curve, representing the compound's potency and efficacy, respectively.

4.3. GTPγS Binding Assay (for G-Protein Activation)

This functional assay directly measures the first step of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Reaction: Agonist binding to the receptor promotes the release of GDP and the binding of [³⁵S]GTPγS to the Gαi subunit.

-

Termination & Separation: The reaction is stopped by rapid filtration, and unbound [³⁵S]GTPγS is washed away.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.

-

Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC₅₀ and Eₘₐₓ for G-protein activation.

Caption: Generalized workflow for functional assays.

Conclusion

This compound is a functional agonist at the CB1 receptor, but its characterization as a "tail-less" analog reveals a significant reduction in potency compared to its tailed counterparts.[3] This highlights the critical role of the side chain in high-affinity binding and potent receptor activation. While it retains full efficacy, the micromolar concentrations required for its activity suggest a lower risk profile compared to more potent SCRAs, though this requires further in vivo validation.[3][6] The data underscores the importance of continued pharmacological evaluation of newly emerging SCRAs. The dynamic nature of the illicit drug market, with manufacturers creating novel structures to evade legislation, necessitates a robust and rapid scientific response to characterize these compounds and inform public health and safety initiatives.

References

- 1. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs [biblio.ugent.be]

- 2. researchgate.net [researchgate.net]

- 3. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cfsre.org [cfsre.org]

Methodological & Application

Application Notes and Protocols for the Detection of MDMB-5Br-INACA in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-5Br-INACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market.[1][2][3] As with other SCRAs, this compound poses a significant public health concern, and its detection in biological samples is crucial for clinical and forensic toxicology.[3][4] These application notes provide detailed methodologies for the detection and quantification of this compound and its metabolites in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Synthetic cannabinoids are a diverse class of compounds that are continuously evolving to circumvent legal restrictions.[1][2] They are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[3] However, many SCRAs are more potent and have been associated with severe adverse health effects, including death.[3][4] The analytical detection of these compounds is challenging due to their low concentrations in biological fluids and extensive metabolism.[5]

This document outlines recommended sample preparation techniques and instrumental analysis parameters for the sensitive and specific detection of this compound.

Metabolic Profile of this compound

Understanding the metabolic fate of this compound is essential for selecting appropriate analytical targets, especially in urine, where parent compounds are rarely detected.[6] In vitro studies using human hepatocytes have identified several key metabolic pathways for this compound and structurally similar brominated SCRAs.[1][2]

The primary metabolic transformations include:

-

Ester Hydrolysis: The methyl ester moiety is hydrolyzed to form the corresponding carboxylic acid metabolite. This is a common and major metabolic pathway for many SCRAs containing a methyl ester group.[1][2][7]

-

Mono-hydroxylation: Hydroxylation can occur on the tert-butyl group.[1][2]

-

Glucuronidation: The parent compound or its phase I metabolites can undergo glucuronidation, a phase II metabolic process, to facilitate excretion.[1][2]

Forensic toxicologists are advised to target the ester hydrolysis metabolites of this compound in their analytical methods.[1][2] It is also noteworthy that the bromine atom on the indazole core generally remains intact during metabolism, providing a characteristic isotopic pattern that can aid in identification.[1][2]

Analytical Methods

The most common and reliable methods for the detection and quantification of synthetic cannabinoids in biological samples are LC-MS/MS and GC-MS.[8][9] Immunoassays are available for some classes of synthetic cannabinoids, but their cross-reactivity with newly emerging compounds like this compound is often limited, making them more suitable for preliminary screening rather than confirmation.[6][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of synthetic cannabinoids and their metabolites in biological matrices due to its high sensitivity and specificity.[8][9]

Sample Preparation for Blood and Urine

Effective sample preparation is critical to remove matrix interferences and concentrate the analytes of interest.[11] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.[11]

Protocol for Solid-Phase Extraction (SPE) of Urine:

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add 50 µL of β-glucuronidase solution to deconjugate glucuronidated metabolites.

-

Incubation: Gently mix and incubate the sample at an appropriate temperature and duration as recommended by the enzyme manufacturer.

-

Protein Precipitation: Add 1 mL of cold acetonitrile to the hydrolyzed sample to precipitate proteins.

-

Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., 5000 rpm for 10 minutes).[12]

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., OASIS HLB) sequentially with 2 mL of ethyl acetate, 2 mL of methanol, and 2 mL of distilled water.[12]

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[12]

-

Drying: Dry the cartridge thoroughly under a stream of nitrogen.[12]

-

Elution: Elute the analytes with two aliquots of 0.5 mL of methanol followed by two aliquots of 0.5 mL of ethyl acetate.[12]

-

Evaporation and Reconstitution: Evaporate the combined eluates to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[12]

Protocol for Liquid-Liquid Extraction (LLE) of Blood:

-

Sample Aliquoting: Take a 0.5 mL aliquot of whole blood.

-

Internal Standard Addition: Add an appropriate deuterated internal standard.

-

Extraction: Add 2 mL of an appropriate organic solvent (e.g., 1-chlorobutane).

-

Mixing: Vortex the mixture for 10-15 minutes.

-

Centrifugation: Centrifuge to separate the organic and aqueous layers.

-

Solvent Transfer: Transfer the organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Instrumental Parameters:

The following table provides typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 50 mm x 3.0 mm, 2.6 µm)[4] |

| Mobile Phase A | 10 mM Ammonium Formate in water, pH 3.0[4] |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over several minutes, then return to initial conditions for re-equilibration.[4] |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL[4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (Parent Compound):

Precursor and product ions should be determined by direct infusion of a standard solution.

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 368.06 | To be determined | To be determined |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of synthetic cannabinoids, particularly for the parent compounds in seized materials or blood samples.[5][8]

Sample Preparation for GC-MS:

Sample preparation for GC-MS is similar to that for LC-MS/MS, typically involving LLE or SPE. Derivatization may be necessary for metabolites containing polar functional groups to improve their volatility and chromatographic performance.

GC-MS Instrumental Parameters:

The following are example GC-MS parameters for the analysis of this compound.[4]

| Parameter | Setting |

| GC Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar[4] |

| Carrier Gas | Helium[4] |

| Inlet Temperature | 265 °C[4] |

| Oven Program | Start at a low temperature (e.g., 50°C), then ramp up to a high temperature (e.g., 340°C).[4] |

| Injection Mode | Splitless[4] |

| Transfer Line Temp | 300 °C[4] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-550 m/z[4] |

Quantitative Data Summary

While specific quantitative validation data for this compound in biological matrices is not extensively published, the following table presents typical validation parameters for the analysis of other synthetic cannabinoids using mass spectrometry-based methods. These values can serve as a benchmark for method development and validation for this compound.

| Analytical Method | Matrix | Analyte(s) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |

| LC-MS/MS | Whole Blood | 4F-MDMB-BINACA & metabolites | 0.02 - 0.05 | 0.05 - 0.1 | 0.05 - 10.0 | 83.1 - 97.5 | [12] |

| GC-MS/MS | Blood | 5F-MDMB-PICA | 0.11 | 0.50 | Not specified | 91.40 | [5] |

| LC-MS/MS | Whole Blood | Various SCRAs | 0.675 - 3.375 | 0.675 - 3.375 | Not specified | 88 - 107 | [13] |

| LC-MS/MS | Urine | Various SCRAs | 0.225 - 3.375 | 0.225 - 3.375 | Not specified | 95 - 109 | [13] |

Visualizations

Experimental Workflow for Urine Analysis

Caption: Workflow for the analysis of this compound in urine.

Metabolic Pathway of this compound

Caption: Simplified metabolic pathway of this compound.

Conclusion

The analytical methods described in these application notes provide a robust framework for the detection and quantification of this compound in biological samples. Given the continuous emergence of new synthetic cannabinoids, it is imperative for laboratories to regularly update their analytical methods and reference libraries to ensure comprehensive screening and accurate identification.[1][2] The use of high-resolution mass spectrometry can also be beneficial for the retrospective analysis of data and the identification of novel metabolites and emerging SCRAs.[14] Researchers and scientists should validate these methods in-house to ensure they meet the specific requirements of their laboratory and the accrediting bodies.

References

- 1. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]

- 3. Monographs [cfsre.org]

- 4. cfsre.org [cfsre.org]

- 5. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]

- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 11. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. ojp.gov [ojp.gov]

Application Notes and Protocols for the Identification of MDMB-5Br-INACA via GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-5Br-INACA is a synthetic cannabinoid that has emerged in the global illicit drug market.[1] As a substance with unknown pharmacological and toxicological profiles, its accurate and rapid identification is crucial for forensic laboratories, researchers, and public health officials.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized analytical technique for the identification of synthetic cannabinoids in seized materials.[2][3][4] This document provides a detailed protocol for the identification of this compound using GC-MS, based on established methodologies.

Chemical Information

| Property | Value |

| IUPAC Name | methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate[2] |

| Molecular Formula | C15H18BrN3O3[2][5] |

| Molecular Weight | 368.23 g/mol [2][5] |

| Synonyms | 5Br-MDMB-INACA, MDMB-5-bromo-INACA[1] |

Experimental Protocol: GC-MS Analysis

This protocol is adapted from the methodology reported by the Center for Forensic Science Research and Education (CFSRE).[1]

Sample Preparation

-

For solid materials (e.g., plant-like material, powders): An extraction with a suitable organic solvent such as methanol is required.[6] The complexity of the matrix may necessitate a multi-step extraction process like an acid/base extraction to isolate the analyte of interest.[7]

-

For liquid samples (e.g., e-liquids): A simple dilution with methanol may be sufficient.[1]

-

Reference Standard: A certified reference standard of this compound should be prepared in methanol at a known concentration for comparison.[1]

Instrumentation

The following instrumental parameters have been demonstrated to be effective for the analysis of this compound.[1]

| Parameter | Specification |

| Instrument | Agilent 5975 Series GC/MSD System or equivalent[1] |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent[1] |

| Carrier Gas | Helium at a constant flow of 1.46 mL/min[1] |

| Injection Port Temp. | 265 °C[1] |

| Injection Type | Splitless[1] |

| Injection Volume | 1 µL[1] |

| Oven Program | Start at 50 °C, then ramp at 30 °C/min to 340 °C and hold for 2.3 minutes[1] |

| Transfer Line Temp. | 300 °C[1] |

| MS Source Temp. | 230 °C[1] |

| MS Quadrupole Temp. | 150 °C[1] |

| Mass Scan Range | 40-550 m/z[1] |

Data Analysis and Identification

The identification of this compound is confirmed by comparing the analytical data from the unknown sample to that of a certified reference standard.[2]

-

Retention Time: The retention time of the analyte in the sample chromatogram should match that of the reference standard. A reported retention time for this compound under the specified conditions is approximately 7.82 minutes .[1][2]

-

Mass Spectrum: The electron ionization (EI) mass spectrum of the analyte must be consistent with the mass spectrum of the reference standard. The mass spectrum of this compound is characterized by specific fragmentation patterns, including cleavages of the amide bond and losses from the tert-butyl and methyl ester groups.[2] The presence of a bromine atom will result in a characteristic isotopic pattern in fragments containing it.[2]

Experimental Workflow

Caption: Workflow for the identification of this compound using GC-MS.

Quantitative Data Summary

| Analytical Parameter | Value | Reference |

| Retention Time | 7.82 min | [1][2] |

| Molecular Ion [M] | m/z 367 | [1] |

| Protonated Molecule [M+H] | m/z 368.0604 (Exact Mass) | [1] |

| Mass Scan Range | 40-550 m/z | [1] |

Mass Spectrometric Fragmentation